delta2-Cefteram CAS registry number and properties
delta2-Cefteram CAS registry number and properties
An In-depth Technical Guide to Δ²-Cefteram: The Inactive Isomer and Key Degradant of the Cephalosporin Antibiotic Cefteram
Executive Summary
This technical guide provides a comprehensive overview of Δ²-Cefteram, focusing on its chemical properties, formation, and significance for researchers, scientists, and drug development professionals. Δ²-Cefteram is the biologically inactive constitutional isomer of the third-generation cephalosporin antibiotic, Cefteram (also known as Δ³-Cefteram). The key structural difference lies in the position of the double bond within the dihydrothiazine ring, a modification that renders the molecule unable to effectively inhibit bacterial cell wall synthesis.
The presence of Δ²-Cefteram is a critical quality attribute in the manufacturing and formulation of Cefteram-based pharmaceuticals, as it is a primary product of hydrolytic degradation. Understanding the pathways of its formation and the analytical methods for its detection is essential for ensuring the stability, potency, and safety of the active pharmaceutical ingredient (API). While the active Δ³-Cefteram is identified by the CAS Registry Number 82547-58-8, the Δ² isomer is typically monitored as a process-related impurity or degradation product.[1][2] The pivoxil prodrug of the delta-2 isomer has been assigned the CAS number 104712-44-9.[3]
Introduction to Cefteram and its Isomers
Cefteram is a broad-spectrum, third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5] It is often administered orally as the prodrug Cefteram Pivoxil, which is hydrolyzed by esterases in the intestine to release the active Cefteram molecule.[4][5][6]
The biological activity of Cefteram is intrinsically linked to its molecular geometry, specifically the position of the endocyclic double bond in the cephem nucleus. The active form, Δ³-Cefteram, features this double bond between carbons 3 and 4. However, under various conditions, this double bond can migrate to the C2-C3 position, forming the thermodynamically more stable but biologically inactive isomer, Δ²-Cefteram.[2] This isomerization is a common degradation pathway for many cephalosporins and represents a critical loss of therapeutic efficacy.
Caption: Structural relationship between active Δ³-Cefteram and inactive Δ²-Cefteram.
Physicochemical Properties
The distinction between the two isomers is fundamental to their function. The key properties are summarized below for direct comparison.
| Property | Δ³-Cefteram (Active Form) | Δ²-Cefteram (Inactive Isomer) |
| CAS Registry No. | 82547-58-8[1] | Not typically assigned; tracked as an impurity. The pivoxil prodrug is CAS 104712-44-9.[3] |
| Molecular Formula | C₁₆H₁₇N₉O₅S₂[1] | C₁₆H₁₇N₉O₅S₂ |
| Molecular Weight | 479.5 g/mol | 479.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene -2-carboxylic acid[1] | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene -2-carboxylic acid |
| Synonyms | Ceftetrame, Ro 19-5247, T-2525[1][2] | Δ²-Ceftetrame |
| Biological Activity | Potent antibacterial agent[4] | Inactive degradation product[2] |
| Stability | Prone to hydrolytic degradation and isomerization to the Δ² form.[2] | More thermodynamically stable than the Δ³ isomer. |
Mechanism of Action and Inactivity
Bactericidal Action of Δ³-Cefteram
The antibacterial effect of Δ³-Cefteram, like other β-lactam antibiotics, is achieved by disrupting the synthesis of the bacterial cell wall.[4][5] This process involves several key steps:
-
Penetration: The antibiotic penetrates the outer layers of the bacterial cell.
-
PBP Binding: Cefteram binds to and inactivates Penicillin-Binding Proteins (PBPs).[4][6] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Cross-linking: By inhibiting PBPs, Cefteram prevents the cross-linking of peptidoglycan strands, which provide the cell wall with structural integrity.[4][7]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][6]
Caption: Mechanism of action for the active antibiotic Δ³-Cefteram.
Biological Inactivity of Δ²-Cefteram
The shift of the double bond from the C3-C4 (Δ³) to the C2-C3 (Δ²) position fundamentally alters the three-dimensional conformation of the cephem nucleus. This structural change prevents Δ²-Cefteram from fitting correctly into the active site of the Penicillin-Binding Proteins.[8] Without this crucial binding event, the inhibition of peptidoglycan synthesis cannot occur, and the molecule exerts no antibacterial effect. The formation of Δ²-Cefteram is therefore a direct chemical pathway to antibiotic inactivation.
Formation via Degradation
Δ²-Cefteram is primarily formed through the degradation of its active Δ³ isomer. This process is of major concern during drug formulation, storage, and even within the physiological environment post-administration.
-
Hydrolytic Degradation: Studies have shown that cephalosporin prodrugs are susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[9][10][11] The major hydrolytic product of both Δ³ and Δ² prodrug esters is the inactive Δ²-cephalosporin free acid.[2]
-
pH and Temperature Dependence: The rate of isomerization is influenced by pH, temperature, and the composition of the formulation buffer. This necessitates rigorous stability testing under various stress conditions, as outlined by ICH guidelines (e.g., Q1A R2), to define appropriate storage and handling protocols.[9]
Caption: Degradation pathway from Cefteram Pivoxil to inactive Δ²-Cefteram.
Analytical Protocols for Detection and Quantification
Ensuring the purity and potency of Cefteram requires robust analytical methods capable of separating and quantifying the Δ³ isomer from its Δ² degradant.
Protocol: Stability-Indicating HPLC Method
This protocol provides a framework for monitoring the degradation of Cefteram and the formation of Δ²-Cefteram.
-
Objective: To separate and quantify Cefteram (Δ³) from its degradation product (Δ²).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 25 mM ammonium acetate, pH adjusted to 3.5) and an organic solvent (e.g., methanol or acetonitrile).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 230 nm).[9]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of Cefteram Pivoxil or Cefteram in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.[9][12]
-
For stress studies, subject the stock solution to forced degradation conditions (e.g., treatment with 0.1 N HCl, 0.01 N NaOH, or water at ambient temperature for several hours).[9]
-
Neutralize the samples before injection.
-
-
Analysis and Interpretation:
-
Inject the prepared samples into the HPLC system.
-
The Δ³ and Δ² isomers will elute at different retention times due to differences in polarity, allowing for their separation and quantification.
-
The identity of the degradation peak corresponding to Δ²-Cefteram can be confirmed using mass spectrometry (LC-MS/TOF) to verify its molecular weight and fragmentation pattern.[9][11]
-
Conclusion
Δ²-Cefteram is a critical molecule in the lifecycle of the antibiotic Cefteram. While devoid of therapeutic activity, its formation through isomerization from the active Δ³-Cefteram is a primary pathway of drug degradation. For professionals in drug development and manufacturing, controlling the presence of Δ²-Cefteram is paramount. This requires a deep understanding of its physicochemical properties, the kinetics of its formation under various stress conditions, and the implementation of validated, stability-indicating analytical methods to ensure that the final pharmaceutical product is safe, stable, and efficacious.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6537431, Cefteram. Retrieved from [Link]
-
Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 77(1), 75–82. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). GSRS. Delta-2-Cefteram Pivoxil. Retrieved from [Link]
-
Ghuysen, J. M., Frère, J. M., Leyh-Bouille, M., Coyette, J., Dusart, J., & Nguyen-Distèche, M. (1984). Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases. The Biochemical journal, 219(3), 885–893. Available at: [Link]
-
Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International journal of pharmaceutics, 43(1-2), 101-110. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23659635, delta-2-Ceftazidime. Retrieved from [Link]
-
Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Semantic Scholar. Available at: [Link]
-
Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. PubMed. Available at: [Link]
-
Patsnap. (2024, June 14). What is Cefteram Pivoxil used for?. Patsnap Synapse. Retrieved from [Link]
-
Gawande, V., Bothara, K., & Mahajan, A. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. Available at: [Link]
- Morin, R. B., & Hatfield, L. D. (1972). U.S. Patent No. 3,637,678. Washington, DC: U.S. Patent and Trademark Office.
-
Patsnap. (2024, July 17). What is the mechanism of Cefteram Pivoxil?. Patsnap Synapse. Retrieved from [Link]
- Wang, Y., et al. (2019). CN Patent No. 108299470B.
-
Zhang, J., et al. (2004). Synthesis of cefteram pivoxil. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Hashizume, T., et al. (1985). Mechanism of action of the new orally active cephalosporin FK027. The Journal of Antibiotics. Available at: [Link]
-
Ochiai, M., et al. (1980). Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-7 alpha-methoxycephalosporins. The Journal of Antibiotics. Available at: [Link]
-
Pharmaffiliates. (n.d.). Cephalexin - Impurity F. CAS No: 79750-46-2. Retrieved from [Link]
-
Dr Matt & Dr Mike. (2018, April 5). Cephalosporin: Mechanism of Action [Video]. YouTube. Available at: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Cefditoren Pivoxil?. Patsnap Synapse. Retrieved from [Link]
Sources
- 1. Cefteram | C16H17N9O5S2 | CID 6537431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 5. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 6. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Delta 2- and delta 3-cephalosporins, penicillinate and 6-unsubstituted penems. Intrinsic reactivity and interaction with beta-lactamases and D-alanyl-D-alanine-cleaving serine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
